molecular formula C20H31N3O3 B7916353 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7916353
M. Wt: 361.5 g/mol
InChI Key: NQHPWUMSCVOGFT-ZVAWYAOSSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic organic compound of significant interest in medicinal chemistry research. This complex molecule features a piperidine ring substituted with a methyl-carbamic acid benzyl ester group and an (S)-2-amino-3-methyl-butyryl side chain, which introduces a chiral center and a branched aliphatic group . The specific stereochemistry and functional groups make it a valuable intermediate for exploring structure-activity relationships. Compounds within this chemical class, particularly piperidine carbamic acid esters, have been investigated in pharmaceutical research for their potential biological activities. For instance, structurally related derivatives have been studied as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes and related metabolic disorders . Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a reference standard in biochemical assays. It is suited for investigations in drug discovery, enzymology, and chemical biology. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Handling should be conducted in a well-ventilated laboratory by trained personnel, as the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-15(2)18(21)19(24)23-11-7-10-17(13-23)12-22(3)20(25)26-14-16-8-5-4-6-9-16/h4-6,8-9,15,17-18H,7,10-14,21H2,1-3H3/t17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHPWUMSCVOGFT-ZVAWYAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The piperidin-3-ylmethyl scaffold is typically derived from piperidine-3-carboxylic acid or its ester derivatives. Protection of the secondary amine is achieved using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane). For example:

Piperidine-3-carboxylic acid+Cbz-ClEt3N, CH2Cl2Cbz-protected piperidine[15][4]\text{Piperidine-3-carboxylic acid} + \text{Cbz-Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Cbz-protected piperidine} \quad

Stepwise Synthetic Routes

Route 1: Sequential Protection and Coupling

  • Piperidine Protection :

    • React piperidine-3-carboxylic acid with Cbz-Cl (yield: 85–92%).

  • Methyl Carbamate Formation :

    • Treat the Cbz-piperidine with methyl chloroformate in the presence of N-methylmorpholine (NMM) to install the methyl carbamate group (yield: 78%).

  • Amino Acid Coupling :

    • Couple with Boc-(S)-2-amino-3-methylbutanoic acid using EDCI/HOBt (yield: 70–75%).

  • Deprotection :

    • Remove Boc with TFA and subsequently deprotect Cbz via hydrogenolysis (Pd/C, H₂).

Route 2: One-Pot Reductive Amination

This streamlined approach combines reductive amination and carbamate formation :

  • React piperidine-3-carboxaldehyde with (S)-2-amino-3-methylbutanamide under sodium triacetoxyborohydride (STAB) .

  • Simultaneously introduce the methyl carbamate using methyl isocyanate in DMF (yield: 68–72%).

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing intermediates.

  • Reactions performed at 0–5°C minimize epimerization of the (S)-configured amino acid.

Catalytic Improvements

  • DMAP (4-dimethylaminopyridine) accelerates carbamate formation by acting as a nucleophilic catalyst.

  • Pd(OH)₂/C (Pearlman’s catalyst) improves Cbz deprotection yields (95%) compared to Pd/C.

Characterization and Quality Control

Analytical Techniques

Parameter Method Key Findings
PurityHPLC (C18, 254 nm)>99% purity after silica gel chromatography
Stereochemical IntegrityChiral HPLC (Chiralpak IC-3)Enantiomeric excess >98%
Molecular WeightHRMS (ESI+)[M+H]⁺ = 361.5 (calc. 361.48)

Common Impurities

  • Retro-aldol adducts : Formed during reductive amination (mitigated by low-temperature conditions).

  • Diastereomers : Controlled via chiral auxiliaries or asymmetric catalysis.

Industrial-Scale Production

Continuous Flow Synthesis

  • Microreactors enable precise control of exothermic amide couplings (residence time: 2–5 min).

  • In-line IR spectroscopy monitors reaction progress in real time.

Cost-Effective Purification

  • Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to batch processes.

Comparative Data Table: Synthesis Routes

Parameter Route 1 Route 2 Industrial Process
Total Yield62%68%75%
Steps433 (continuous)
Purity>99%98%>99.5%
ScalabilityLab-scalePilot-scaleFull-scale

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:
  • Oxidation: Common reagents include potassium permanganate, chromium trioxide.

  • Reduction: Lithium aluminum hydride, palladium on carbon for catalytic hydrogenation.

  • Substitution: Sodium hydride, organometallic reagents.

Major Products: Reactions typically yield derivatives of the original compound, where the functional groups are modified. For example, oxidation might introduce hydroxyl groups, while reduction might remove oxygen atoms to add hydrogens.

Scientific Research Applications

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, synthesis, and relevant case studies, providing a comprehensive overview.

Molecular Formula

The molecular formula of the compound is C22H35N3O3C_{22}H_{35}N_{3}O_{3}, indicating a structure that includes multiple functional groups, primarily carbamate and amine functionalities.

Structural Features

The compound features:

  • A piperidine ring , which contributes to its pharmacological properties.
  • An amino acid derivative , specifically a modified form of valine, which is known for its role in protein synthesis and biological activity.
  • A benzyl ester group , enhancing lipophilicity and potentially influencing bioavailability.

Pharmaceutical Development

The compound is primarily investigated for its potential as a therapeutic agent . Its structural components suggest possible applications in:

  • Central Nervous System (CNS) Disorders : The piperidine moiety is often associated with compounds targeting CNS receptors, potentially useful in treating conditions such as anxiety or depression.
  • Pain Management : Carbamate derivatives have been explored for analgesic properties, making this compound a candidate for pain relief formulations.

Biochemical Studies

Research involving this compound can provide insights into:

  • Enzyme Inhibition : The structure may interact with specific enzymes, making it valuable for studying enzyme kinetics and inhibition mechanisms.
  • Protein Interaction Studies : Given its amino acid component, it can be used to explore interactions with proteins and peptides, contributing to drug design processes.

Synthesis of Analogues

Due to its unique structure, this compound serves as a precursor for synthesizing various analogues. Researchers can modify different functional groups to enhance activity or selectivity against specific biological targets.

Case Study 1: CNS Activity Evaluation

A study focused on evaluating the CNS activity of similar piperidine derivatives demonstrated that modifications in the side chains significantly influenced receptor binding affinities. The results indicated that compounds closely related to the target molecule exhibited promising anxiolytic effects in animal models.

Case Study 2: Pain Relief Mechanisms

Research investigating carbamate compounds revealed that they could act on multiple pain pathways. A derivative of the target compound showed effective inhibition of nociceptive signaling in vitro, suggesting potential for further development into analgesic therapies.

Case Study 3: Enzyme Inhibition Profiling

A series of experiments assessed the inhibitory effects of various carbamate derivatives on specific enzymes involved in metabolic pathways. The findings indicated that structural variations could lead to significant differences in inhibitory potency, highlighting the importance of precise modifications.

Data Tables

Study FocusFindingsImplications
CNS ActivityAnxiolytic effects observedPotential development for anxiety treatments
Pain Relief MechanismsEffective inhibition of nociceptive signalingOpportunities for new analgesic formulations
Enzyme InhibitionVariations led to different inhibitory potenciesImportance of structural modifications in drug design

Mechanism of Action

This compound exerts its effects primarily through its ability to interact with molecular targets like enzymes or receptors. The piperidine ring allows it to bind selectively to these targets, influencing their activity and thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following analogs share core piperidine and benzyl ester motifs but differ in substituents (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent (R1) Ester Group (R2) Source
Target Compound C20H29N3O3 359.47 3-methyl-butyryl Methyl N/A
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C19H29N3O3 347.45 Propionyl Isopropyl
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C20H31N3O3 361.48 3-methyl-butyryl Ethyl
(S)-3-(CarboxyMethyl-Methyl-amino)-piperidine-1-carboxylic acid benzyl ester C16H22N2O4 306.36 CarboxyMethyl Benzyl
Key Observations:
  • Acyl Chain Length : The target compound’s 3-methyl-butyryl group (4 carbons) increases molecular weight compared to the propionyl analog (3 carbons, ) . This may enhance lipophilicity and target binding affinity.
  • Ester Group : Methyl (target) vs. ethyl/isopropyl () alters steric bulk and metabolic stability. Ethyl esters often exhibit slower hydrolysis than methyl, affecting bioavailability .

Computational Similarity Analysis

Tools like SimilarityLab () enable rapid identification of analogs based on structural fingerprints or graph-based comparisons (). For example:

  • Bit-Vector Methods : The target’s benzyl ester and piperidine core would yield high similarity scores with analogs in –9, but stereochemistry (S-configuration) may be overlooked .
  • Graph Comparison : Advanced algorithms () better capture stereochemical and topological nuances, critical for distinguishing the target’s (S)-configured acyl group from racemic mixtures .

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform () predicts functional behavior by analyzing proteome-wide interactions. Despite structural similarities, the target compound may diverge from its analogs in off-target effects due to differences in acyl/ester groups. For instance:

  • The 3-methyl-butyryl group could enhance interactions with hydrophobic binding pockets absent in the propionyl analog .
  • Ethyl vs. methyl esters might alter proteomic signatures by modulating hydrogen-bonding or steric interactions .

Research Findings and Implications

Structure-Activity Relationship (SAR)

  • Acyl Chain Extension : Longer chains (e.g., butyryl vs. propionyl) often improve binding to hydrophobic targets but may reduce solubility .

Analytical Challenges

Chromatographic coelution of analogs () complicates purity assessment. For example, the target and its ethyl ester analog () may require advanced deconvolution techniques for separation .

Target Prediction and Repurposing

  • SimilarityLab : Predicts overlapping targets (e.g., proteases) for the target and its analogs due to shared piperidine-carbamate scaffolds .
  • CANDO : Suggests divergent off-target profiles; the carboxymethyl analog () may interact with metalloenzymes via its carboxylate group .

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications, especially as a potential drug candidate.

  • CAS Number : 1354028-75-3
  • Molecular Formula : C22H33N3O3
  • Molecular Weight : 375.52 g/mol

This compound is believed to interact with various biological targets, primarily through its structural components that resemble known pharmacophores. The presence of the piperidine ring is significant, as it is a common feature in many bioactive compounds, enhancing the compound's ability to bind to specific receptors or enzymes.

1. Inhibition of Acetylcholinesterase (AChE)

Research indicates that compounds similar to this structure may exhibit potent inhibition of acetylcholinesterase, an enzyme critical for neurotransmitter regulation. For instance, studies show that certain piperidine derivatives can significantly inhibit AChE activity, which could lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .

2. Antagonism of Chemokine Receptors

Another area of interest is the compound's potential as a chemokine receptor antagonist. Specifically, derivatives with similar structural motifs have been shown to act on CC chemokine receptors like CCR3. These receptors are involved in inflammatory responses and are potential targets for treating conditions such as asthma and allergic reactions .

Case Study 1: AChE Inhibition

In a study assessing the effects of various piperidine derivatives on AChE, it was found that compounds with structural similarities to the target compound exhibited IC50 values in the low nanomolar range, indicating high potency against AChE. This suggests that this compound may possess similar inhibitory characteristics .

Case Study 2: Chemokine Receptor Activity

A series of experiments focused on the structure-activity relationship (SAR) of benzyl-piperidine derivatives revealed that modifications at the piperidine nitrogen significantly affected receptor binding affinity and functional antagonism at CCR3. The findings suggest that the incorporation of specific substituents can enhance biological activity, providing insights into optimizing this compound for therapeutic use .

Data Table: Biological Activity Comparison

Compound NameTargetIC50 (nM)Notes
Compound AAChE0.013Potent inhibitor
Compound BCCR35.0Selective antagonist
[Target Compound]AChE/CCR3TBDPotential dual action

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester?

  • Methodological Answer : The synthesis of piperidine-based carbamic esters typically involves sequential acylation and protection steps. For example, a reductive amination approach (as shown in ) using 4-carboxybenzaldehyde and hydroxylated piperidine derivatives can yield intermediates. Key steps include:

  • Acylation : Use of DMF and triethylamine as solvents and bases to facilitate coupling reactions (e.g., benzyl-4-(aminomethyl)piperidine-1-carboxylate reacting with fluoro-pyrimidine derivatives, as in ).
  • Purification : Silica gel chromatography with gradient elution (e.g., 10:1 CH₂Cl₂:IPA to 20:89 hexane) to isolate products with >95% purity .
  • Yield Optimization : Heating at 100°C for 6 hours in DMF improves reaction efficiency, as demonstrated in (yield: ~60–70%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., M+1: 345.29 for analogous compounds, as in ) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify stereochemistry at the (S)-2-amino-3-methyl-butyryl moiety and piperidine ring conformation .
  • Chiral HPLC : Separate epimers, as minor changes in chromatographic conditions (e.g., pH or solvent gradients) can resolve co-eluting stereoisomers (referenced in ) .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

  • Methodological Answer :

  • Storage Conditions : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzyl ester or carbamate groups .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for impurities (e.g., free amine or hydrolyzed carboxylic acid byproducts) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., proteases or receptors)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model the compound’s binding to active sites (e.g., protease catalytic triads). highlights 3D visualization of piperidine derivatives to study conformational flexibility .
  • Docking Studies : Apply AutoDock Vina to predict binding affinities, focusing on the (S)-configured amino acid moiety’s hydrogen-bonding interactions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays for IC₅₀).
  • Buffer Optimization : Adjust pH (e.g., ammonium acetate buffer at pH 6.5, as in ) to mimic physiological conditions and reduce assay variability .
  • Control Experiments : Include reference inhibitors (e.g., benzyloxycarbonyl-protected peptides) to contextualize activity differences .

Q. How can researchers identify and quantify degradation products in long-term stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, then analyze via LC-MS/MS.
  • Impurity Profiling : Compare degradation products with synthetic standards (e.g., free piperidine intermediates or de-esterified carboxylic acids) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Analog Synthesis : Modify the piperidine ring (e.g., introduce methyl or benzyl groups) and the carbamate protecting group (e.g., tert-butoxycarbonyl vs. benzyl) to assess steric/electronic effects .
  • Biological Testing : Use randomized block designs (as in ) with replicates (n=4–5) to minimize variability in IC₅₀ or EC₅₀ measurements .

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